molecular formula C98H71NO50 B576389 Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate CAS No. 1336-29-4

Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate

Cat. No.: B576389
CAS No.: 1336-29-4
M. Wt: 2062.6 g/mol
InChI Key: FJSBTGUDRIRATA-HBNMXAOGSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate is widely used in scientific research, particularly in:

    Chemistry: As a reference standard for analytical methods and quality control.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can modulate various pathways, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable as a reference standard and in various research applications .

Properties

CAS No.

1336-29-4

Molecular Formula

C98H71NO50

Molecular Weight

2062.6 g/mol

IUPAC Name

[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C76H52O46.C22H19NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h1-20,52,63-65,76-101H,21H2;3-14,22H,1-2H3/t52-,63-,64+,65-,76+;/m1./s1

InChI Key

FJSBTGUDRIRATA-HBNMXAOGSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(=O)OC)C3=CC=CC=N3

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Origin of Product

United States

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